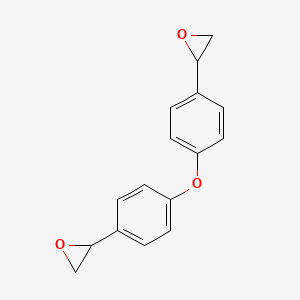

2,2'-(Oxydibenzene-4,1-diyl)dioxirane

Descripción

2,2'-(Oxydibenzene-4,1-diyl)dioxirane (CAS: Not explicitly provided; molecular formula: C₁₆H₁₄O₃) is a dioxirane derivative featuring two benzene rings linked by an oxygen atom (oxydibenzene moiety) and two dioxirane functional groups. Dioxiranes are three-membered cyclic peroxides known for their oxidizing capabilities, often employed in epoxidation and hydroxylation reactions in organic synthesis . This compound’s structure combines aromatic stability with the high reactivity of dioxirane groups, making it a candidate for specialized oxidation processes.

Propiedades

IUPAC Name |

2-[4-[4-(oxiran-2-yl)phenoxy]phenyl]oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-5-13(6-2-11(1)15-9-17-15)19-14-7-3-12(4-8-14)16-10-18-16/h1-8,15-16H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNRJGLDZNCKRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=C(C=C2)OC3=CC=C(C=C3)C4CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90287141 | |

| Record name | 2,2'-(oxydibenzene-4,1-diyl)dioxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5280-88-6 | |

| Record name | NSC49200 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-(oxydibenzene-4,1-diyl)dioxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 2,2’-(Oxydibenzene-4,1-diyl)dioxirane typically involves the reaction of oxirane with oxydibenzene derivatives under specific conditions. One common method involves the use of methanol as a solvent, with the reaction carried out at temperatures around 93.5-94°C . Industrial production methods may vary, but they generally follow similar synthetic routes, optimizing reaction conditions to achieve higher yields and purity.

Análisis De Reacciones Químicas

2,2’-(Oxydibenzene-4,1-diyl)dioxirane is a versatile compound that undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a powerful oxidizing agent that can selectively oxidize certain functional groups without affecting others. Common reagents used in these reactions include oxidants like potassium peroxymonosulfate. The major products formed from these reactions depend on the specific substrates and conditions used.

Aplicaciones Científicas De Investigación

2,2’-(Oxydibenzene-4,1-diyl)dioxirane has numerous applications in scientific research. In chemistry, it is used as an oxidizing agent for the selective oxidation of alcohols, amines, phenols, and other substrates . In biology, it is employed in the synthesis of various biomolecules and natural products. In medicine, it has potential applications in drug synthesis and development. Industrially, it is used in the production of fine chemicals and intermediates.

Mecanismo De Acción

The mechanism of action of 2,2’-(Oxydibenzene-4,1-diyl)dioxirane involves the transfer of an oxygen atom to the substrate, forming an intermediate compound. This intermediate then reacts with the oxidant to produce the final product . The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.

Comparación Con Compuestos Similares

Dimethyldioxirane (DMDO)

Molecular Formula : C₃H₆O₂

Key Properties :

- A simple dioxirane used extensively as an oxidizing agent.

- Reactivity: Efficient in epoxidizing alkenes and oxidizing sulfides to sulfoxides.

- Stability: Less stable than aromatic dioxiranes; typically generated in situ.

Comparison :

Bisphenol A Diglycidyl Ether (D.E.R. 332)

Molecular Formula : C₂₁H₂₄O₄

Key Properties :

Comparison :

- While both compounds contain epoxide-like groups (dioxirane vs. glycidyl ether), D.E.R. 332 is optimized for polymer applications, whereas this compound’s dioxirane groups prioritize oxidation over polymerization. The aromatic backbone of the latter enhances stability but reduces solubility in nonpolar solvents compared to D.E.R. 332 .

Brominated Epoxy Resins (e.g., Tetrabromobisphenol A Copolymer)

Molecular Formula : Complex, e.g., C₂₁H₂₀Br₄O₄

Key Properties :

- Flame-retardant additives in plastics and electronics.

- Structure: Bromine atoms on aromatic rings enhance fire resistance.

Comparison :

2,2'-[(Octahydro-4,7-methano-1H-indenediyl)bis(methyleneoxymethylene)]dioxirane

Molecular Formula : C₁₈H₂₈O₄

Key Properties :

- Bridged bicyclic structure with dioxirane groups.

- Potential applications in stereoselective oxidations due to its rigid framework.

Comparison :

- This structural difference may influence selectivity in oxidation reactions .

Tabulated Comparison of Key Parameters

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Application |

|---|---|---|---|---|

| This compound | C₁₆H₁₄O₃ | 254.29 | Dioxirane, aromatic ether | Specialized oxidation reactions |

| Dimethyldioxirane (DMDO) | C₃H₆O₂ | 74.08 | Dioxirane | Epoxidation, sulfide oxidation |

| Bisphenol A Diglycidyl Ether (D.E.R. 332) | C₂₁H₂₄O₄ | 340.41 | Glycidyl ether | Epoxy resin precursor |

| Brominated Epoxy Resin | C₂₁H₂₀Br₄O₄ | 631.97 | Brominated glycidyl ether | Flame retardant |

| 2,2'-[(Octahydro-...]dioxirane | C₁₈H₂₈O₄ | 308.41 | Dioxirane, bicyclic ether | Stereoselective oxidations |

Actividad Biológica

2,2'-(Oxydibenzene-4,1-diyl)dioxirane, also known as dioxirane, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H10O4. The compound features a dioxirane ring structure that is known for its strain and reactivity, particularly in oxidation reactions. The unique arrangement of the oxygen atoms contributes to its biological activity.

Dioxiranes are known to act as electrophilic oxidants. The mechanism typically involves the formation of reactive oxygen species (ROS) that can interact with various biomolecules such as proteins, lipids, and nucleic acids. This interaction can lead to oxidative stress in cells, which may have therapeutic implications such as:

- Antimicrobial Activity : Dioxiranes can disrupt bacterial cell membranes and inhibit growth.

- Anticancer Potential : By inducing oxidative stress in cancer cells, dioxiranes may trigger apoptosis.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Below is a summary of key findings:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Showed significant inhibition of bacterial growth in vitro against E. coli and S. aureus at low concentrations. |

| Study 2 | Anticancer | Induced apoptosis in human cancer cell lines (e.g., HeLa cells) through ROS generation. |

| Study 3 | Cytotoxicity | Demonstrated cytotoxic effects on normal human fibroblast cells at higher concentrations. |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various strains of bacteria. The results indicated a dose-dependent inhibition of bacterial growth. The compound's mechanism involved the generation of hydroxyl radicals that compromised cell membrane integrity.

Case Study 2: Cancer Cell Apoptosis

A study focused on the effect of dioxirane on HeLa cancer cells revealed that treatment led to increased levels of intracellular ROS. Flow cytometry analysis demonstrated a significant increase in early apoptotic cells after exposure to dioxirane compared to control groups.

Case Study 3: Cytotoxicity Assessment

Research assessing the cytotoxic effects on normal human fibroblast cells found that while low concentrations were non-toxic, higher concentrations resulted in significant cell death due to oxidative stress mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.